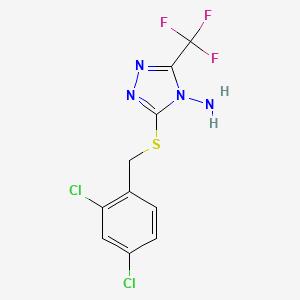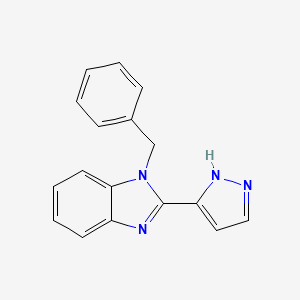
1-benzyl-2-(1H-pyrazol-5-yl)benzimidazole
Übersicht
Beschreibung
The compound "1-benzyl-2-(1H-pyrazol-5-yl)benzimidazole" is a benzimidazole derivative that incorporates a pyrazole moiety. Benzimidazoles are heterocyclic compounds with a wide range of biological activities, and their fusion with pyrazole rings often results in compounds with interesting chemical and pharmacological properties. The papers provided discuss various benzimidazole derivatives with pyrazole groups, their synthesis, molecular structure, and potential applications, particularly in medicinal chemistry.
Synthesis Analysis
The synthesis of benzimidazole compounds containing a pyrazole group can be achieved through various methods. One approach involves a one-step reaction of o-phenylenediamine with 1-arylpyrazole-4-carbaldehyde in ethanol under mild conditions, yielding high-purity products . Another method includes the cyclocondensation of 2-phenacyl-1H-benzimidazole with aroylhydrazines, leading to the formation of 2-(3,5-diaryl-1H-pyrazol-4-yl)-1-methyl-1H-benzimidazoles . Additionally, the condensation of ortho-phenylenediamines with phenylhydrazines has been reported to synthesize substituted 1H-benzimidazoles .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry. X-ray crystallography confirms the crystalline structure, revealing dihedral angles and conformational details . Tautomerism is a notable feature in these molecules, where proton migration between nitrogen atoms in the pyrazole ring leads to different tautomeric forms . The stability of these tautomers is influenced by the nature of the substituents on the pyrazole ring.
Chemical Reactions Analysis
The reactivity of benzimidazole-pyrazole derivatives is influenced by the electronic properties of the substituents on the pyrazole ring. Electron-donating and electron-withdrawing groups can affect the tautomeric equilibrium and the overall chemical behavior of these compounds . The presence of halogen substituents can also facilitate the formation of metal complexes, as seen in the synthesis of Cu(II) and Ni(II) complexes with benzimidazole-pyrazole ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole-pyrazole derivatives are closely related to their molecular structure. These compounds exhibit strong fluorescence, which suggests potential applications in bioimaging and as DNA probes . The thermal stability and decomposition patterns of these compounds have been studied using thermogravimetric analysis . Additionally, their nonlinear optical properties and molecular electrostatic potential have been investigated, indicating their potential in materials science .
Relevant Case Studies
In the field of medicinal chemistry, benzimidazole-pyrazole hybrids have been synthesized and evaluated for their anti-diabetic activity. Molecular docking and in vitro assays have identified compounds with significant (\alpha)-glucosidase inhibition, suggesting their potential as therapeutic agents for diabetes . The structure-activity relationship (SAR) of these compounds has been established, providing insights into the design of more effective inhibitors .
Wissenschaftliche Forschungsanwendungen
Chemical and Structural Properties
1-Benzyl-2-(1H-pyrazol-5-yl)benzimidazole belongs to a class of compounds known for their diverse chemical and structural properties, which have been extensively studied for their potential in various scientific applications. The benzimidazole scaffold, in particular, is a prominent feature in many biologically active compounds due to its resemblance to the nucleotides in DNA, allowing it to interact with biological systems in unique ways. This compound's structure allows for a wide range of interactions with biological targets, making it a valuable tool in drug design and development (Boča, Jameson, & Linert, 2011).
Biological and Electrochemical Activity
The biological and electrochemical activities of compounds containing the benzimidazole moiety, such as this compound, have been a subject of interest in scientific research. These compounds have shown a range of activities, including interactions with DNA, potential applications in cancer therapy, and use as sensors or in electronic devices due to their electrochemical properties. Research has highlighted the importance of understanding the detailed mechanisms of action and the potential for these compounds to contribute to novel therapeutic agents and technological advancements (Issar & Kakkar, 2013).
Antifungal and Anticancer Applications
The benzimidazole core, a key component of this compound, has been extensively studied for its antifungal and anticancer properties. These compounds are known to inhibit microtubule assembly by binding to tubulin, a mechanism that is exploited in antifungal medications and explored for potential anticancer therapies. The research into these applications provides a foundation for the development of new drugs targeting cancer and fungal infections, underscoring the versatility and therapeutic potential of the benzimidazole class of compounds (Davidse, 1986).
Therapeutic Potential and Drug Development
The therapeutic potential of benzimidazole derivatives, including this compound, spans a wide range of pharmacological activities. These compounds have been shown to possess antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant, and depressant properties. The ongoing research and development efforts aim to harness these diverse biological activities to create new therapeutic agents, highlighting the significant role of benzimidazole derivatives in medicinal chemistry and pharmaceutical sciences (Babbar, Swikriti, & Arora, 2020).
Eigenschaften
IUPAC Name |
1-benzyl-2-(1H-pyrazol-5-yl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4/c1-2-6-13(7-3-1)12-21-16-9-5-4-8-14(16)19-17(21)15-10-11-18-20-15/h1-11H,12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDFRQAMFUEDSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601214844 | |
| Record name | 1-(Phenylmethyl)-2-(1H-pyrazol-3-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601214844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477710-52-4 | |
| Record name | 1-(Phenylmethyl)-2-(1H-pyrazol-3-yl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477710-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Phenylmethyl)-2-(1H-pyrazol-3-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601214844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



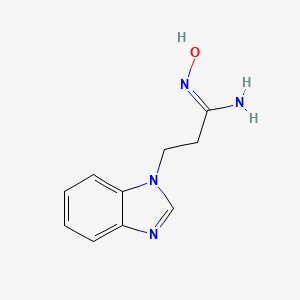


![[4-(4-Propionylpiperazin-1-yl)phenyl]amine](/img/structure/B3037142.png)
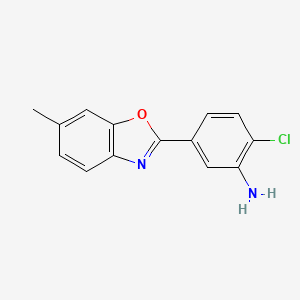

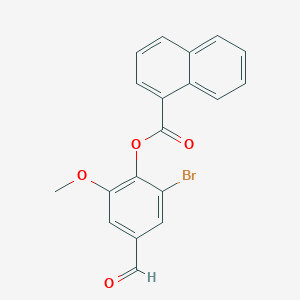
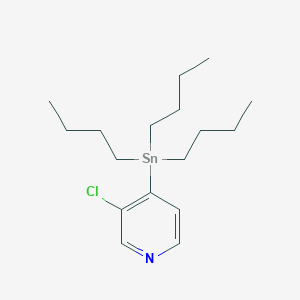
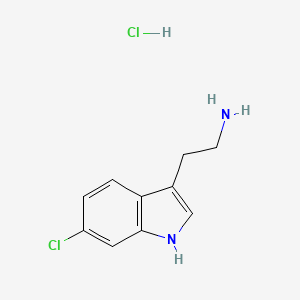
![4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline](/img/structure/B3037156.png)
![6-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3037157.png)

![6-(3-chloro-4-fluorobenzoyl)-1-Oxa-6-azaspiro[2.5]octane-2-carbonitrile](/img/structure/B3037160.png)
